molecular formula C11H21NO B13589779 4-(Cyclopentylmethyl)piperidin-4-ol

4-(Cyclopentylmethyl)piperidin-4-ol

Cat. No.: B13589779
M. Wt: 183.29 g/mol
InChI Key: GNSCQKZGJJNBQO-UHFFFAOYSA-N
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Description

4-(Cyclopentylmethyl)piperidin-4-ol is a chemical compound with the molecular formula C11H21NO. It belongs to the class of piperidine derivatives, which are known for their wide range of applications in medicinal chemistry and drug design. This compound features a piperidine ring substituted with a cyclopentylmethyl group and a hydroxyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentylmethyl)piperidin-4-ol typically involves the reaction of piperidine with cyclopentylmethyl halides under basic conditions. One common method includes the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the cyclopentylmethyl halide, forming the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentylmethyl)piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Cyclopentylmethyl)piperidin-4-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects, particularly as a precursor to compounds with antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Cyclopentylmethyl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s piperidine ring can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. For example, derivatives of this compound have been shown to act as antagonists of the CCR5 receptor, which is involved in the entry of HIV into cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Cyclopentylmethyl)piperidin-4-ol is unique due to its specific substitution pattern, which provides a balance of hydrophobicity and hydrogen-bonding capability. This makes it a valuable scaffold for the development of new therapeutic agents and research tools .

Properties

IUPAC Name

4-(cyclopentylmethyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c13-11(5-7-12-8-6-11)9-10-3-1-2-4-10/h10,12-13H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSCQKZGJJNBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC2(CCNCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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